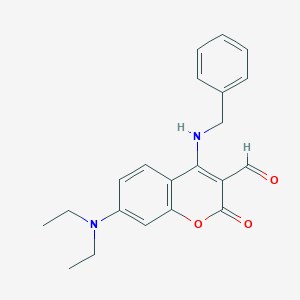![molecular formula C19H22ClNO2 B274366 N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
作用機序
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. By inhibiting BTK, this compound blocks the downstream signaling events that lead to B-cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various animal models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to inhibit B-cell activation and proliferation, and its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. However, this compound has some limitations as a research tool, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies for the treatment of B-cell malignancies and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms of action of this compound and its potential off-target effects.
合成法
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-(benzyloxy)benzaldehyde with 2-aminoethyl tetrahydrofuran to form the intermediate compound 4-(benzyloxy)-3-chloro-N-(tetrahydro-2-furanylmethyl)benzamide. This intermediate is then reacted with 4-(4-aminobutyl)phenol to form the final product, this compound.
科学的研究の応用
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown potent inhibition of BTK activity and has demonstrated efficacy in various animal models of B-cell malignancies, including lymphoma and leukemia.
特性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C19H22ClNO2/c20-18-11-16(12-21-13-17-7-4-10-22-17)8-9-19(18)23-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,17,21H,4,7,10,12-14H2 |
InChIキー |
GNJQWXAOXNEYHM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
正規SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
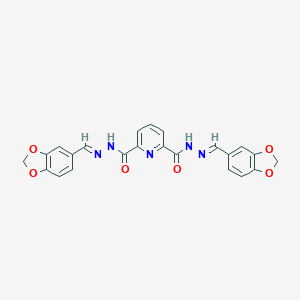

![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
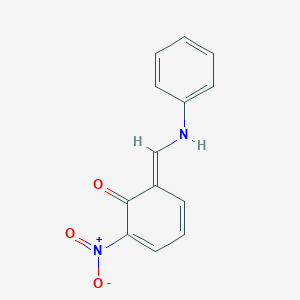
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
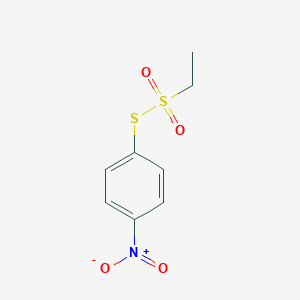
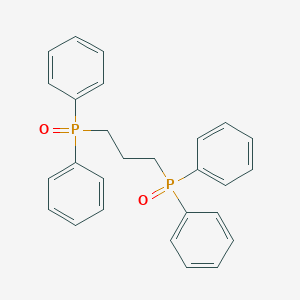
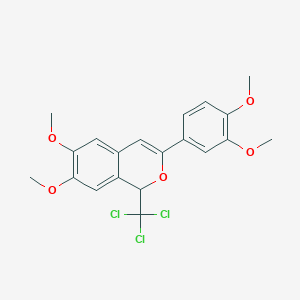
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)
